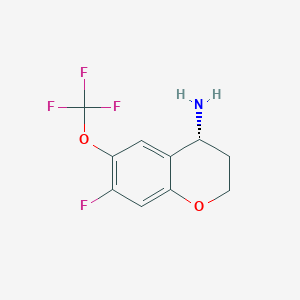

(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine

Description

(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is a chiral chroman derivative characterized by a bicyclic benzodihydropyran scaffold with a fluoro substituent at position 7, a trifluoromethoxy group at position 6, and an amine at position 4 in the R-configuration. Its molecular formula is C₉H₈F₄NO₂, with a calculated molecular weight of 265.2 g/mol. While direct synthesis details for this compound are unavailable in the provided evidence, analogous chroman-4-amine derivatives (e.g., ) suggest routes involving chiral resolution or asymmetric catalysis, often yielding hydrochloride salts to improve solubility.

Properties

Molecular Formula |

C10H9F4NO2 |

|---|---|

Molecular Weight |

251.18 g/mol |

IUPAC Name |

(4R)-7-fluoro-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H9F4NO2/c11-6-4-8-5(7(15)1-2-16-8)3-9(6)17-10(12,13)14/h3-4,7H,1-2,15H2/t7-/m1/s1 |

InChI Key |

SYJHOAKWAOPFED-SSDOTTSWSA-N |

Isomeric SMILES |

C1COC2=CC(=C(C=C2[C@@H]1N)OC(F)(F)F)F |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)OC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Multi-step Organic Synthesis Pathways

The synthesis typically starts from appropriately substituted phenolic precursors, followed by:

- Halogenation and fluorination to introduce the 7-fluoro substituent.

- Trifluoromethoxylation at position 6, often via nucleophilic substitution or electrophilic trifluoromethoxylation reagents.

- Cyclization to form the chroman ring structure, commonly through intramolecular nucleophilic attack or acid/base catalyzed ring closure.

- Introduction of the 4-amine group via reductive amination or nucleophilic substitution on a suitable leaving group at position 4.

- Chiral resolution or asymmetric synthesis to obtain the (R)-enantiomer.

Industrial Scale Considerations

- Optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and purity.

- Use of recrystallization and chromatographic techniques for purification.

- Control of reaction atmosphere (e.g., nitrogen) to prevent side reactions.

Detailed Preparation Methods

Synthesis of Fluorinated Chroman Precursors

- Starting from 2-hydroxyacetophenone derivatives, condensation with trifluoroacetic anhydride in the presence of pyridine at elevated temperature (around 120 °C) yields 2-(trifluoromethyl)-4H-chromen-4-one intermediates.

- Subsequent nitration using a mixture of concentrated sulfuric and nitric acids introduces nitro groups at desired positions.

- Reduction of nitro groups to amines is commonly performed using tin(II) chloride dihydrate (SnCl2·2H2O) in methanol at ~60 °C, yielding amino-chromanones.

Installation of the Trifluoromethoxy Group

- Electrophilic trifluoromethoxylation reagents or nucleophilic substitution on halogenated intermediates can introduce the -OCF3 group at position 6.

- Transition-metal-free decarboxylative trifluoroalkylation methods have been reported to efficiently install trifluoromethyl groups on chromanones, which can be adapted for trifluoromethoxy derivatives.

Chiral Resolution and Purification

- Chiral resolution can be performed by column chromatography using chiral stationary phases.

- Recrystallization from suitable solvents (e.g., methylene chloride, ethyl acetate) achieves high purity (up to 99%) and good yields (typically 80-90%).

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Condensation | 2-Hydroxyacetophenone, trifluoroacetic anhydride, pyridine, 120 °C, 4 h | Formation of chromen-4-one intermediate |

| Nitration | Concentrated H2SO4, HNO3, 75 °C, 1 h | Introduces nitro group |

| Reduction | SnCl2·2H2O in MeOH, 60 °C, 8 h | Converts nitro to amine |

| Trifluoromethoxylation | Electrophilic trifluoromethoxylation reagents or nucleophilic substitution | Installation of -OCF3 group |

| Cyclization | Lewis acids (TiCl4, AlCl3), 70-200 °C | Ring closure to chroman |

| Reductive amination | Ammonium formate, glucose, R-reductase, pH 6-9.5 | Enantioselective amine introduction |

| Purification | Silica gel chromatography, recrystallization | Achieves high purity and enantiomeric excess |

Representative Data and Yields

| Intermediate/Product | Yield (%) | Purity (%) | Method Highlights |

|---|---|---|---|

| 2-(Trifluoromethyl)-4H-chromen-4-one | 70-85 | >95 | Condensation and cyclization |

| 7-Nitro-2-(trifluoromethyl)-4H-chromen-4-one | ~80 | >95 | Nitration |

| 7-Amino-2-(trifluoromethyl)-4H-chromen-4-one | 75-90 | >98 | Reduction with SnCl2·2H2O |

| (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine | 80-90 | 99 | Chiral resolution and reductive amination |

Research Findings and Mechanistic Insights

- Radical pathways have been implicated in trifluoromethylation reactions, as evidenced by TEMPO-adduct detection during carbamoylated chroman-4-one synthesis.

- Transition-metal-free methods for trifluoroalkylation have been developed to avoid metal contamination and improve environmental friendliness.

- Enzymatic reduction using R-reductases and coenzymes in aqueous or alcoholic media provides a green and selective route to the (R)-enantiomer.

- Lewis acid catalysis facilitates cyclization with high regioselectivity and yield.

- The electron-withdrawing fluorine and trifluoromethoxy groups enhance metabolic stability and binding affinity, making the synthetic route critical for preserving these substituents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Primary amines or other reduced derivatives.

Substitution: Functionalized derivatives with new substituents replacing the fluorine or trifluoromethoxy groups.

Scientific Research Applications

Medicinal Chemistry Applications

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies indicate that fluorinated compounds often exhibit enhanced binding affinity to biological targets due to the electronegative nature of fluorine. This property may facilitate the design of selective inhibitors for various enzymes involved in disease pathways. For instance, there is ongoing research into its application as a selective inhibitor of Sirtuin 2, an enzyme linked to aging and neurodegenerative disorders .

Drug Development

(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine has shown promise in the development of new therapeutic agents targeting specific receptors. Its structural similarity to other chroman derivatives suggests it could be a lead compound for synthesizing novel drugs aimed at treating conditions such as osteoarthritis and cancer . The unique trifluoromethoxy group enhances its pharmacokinetic properties, making it a candidate for further preclinical studies.

Antioxidant Properties

Research indicates that (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cellular environments. This property is particularly relevant in the context of cancer treatment, where oxidative stress plays a crucial role in tumor progression.

Case Studies

Several studies have documented the biological evaluation of compounds related to (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine. For example, a series of spirocyclic chroman derivatives were synthesized and evaluated for their anticancer activities, demonstrating significant cytotoxic effects against prostate cancer cell lines . The incorporation of fluorine into the structure was shown to enhance the compounds' efficacy.

Synthesis and Structure-Activity Relationship

The synthesis of (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine typically involves several steps:

- Starting Material Preparation : The synthesis begins with chroman derivatives.

- Fluorination : A fluorinating agent is used to introduce the fluorine atom at the 7th position.

- Amination : Nucleophilic substitution introduces the amine group at the 4th position.

The following table summarizes some key compounds related to (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine and their features:

| Compound Name | Key Features |

|---|---|

| (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine | Contains trifluoromethoxy group; potential enzyme inhibitor |

| 6-Methylchroman-4-amine | Lacks fluorine; similar core structure |

| 7-Chloro-6-methylchroman-4-amine | Contains chlorine instead of fluorine |

| 5-Fluoro-7-(trifluoromethyl)quinoline | Different core structure; contains trifluoromethyl group |

Mechanism of Action

The mechanism of action of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine and trifluoromethoxy groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in neurotransmitter levels, enzyme activity, or receptor signaling, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine and related compounds:

Key Observations:

Substituent Effects :

- Trifluoromethoxy (OCF₃) in the target compound enhances metabolic stability compared to trifluoromethyl (CF₃) or chloro (Cl) due to stronger electron-withdrawing effects and resistance to oxidative degradation.

- Fluoro (F) at position 7 improves bioavailability by reducing steric hindrance compared to bulkier groups like adamantyl ().

Stereochemistry :

- The R-configuration in chroman-4-amine derivatives (e.g., ) is critical for binding chiral biological targets, such as enzymes or receptors, whereas the S-isomer () may exhibit reduced activity.

Pyrimidine analogs () with chloro and trifluoromethyl groups prioritize heteroaromatic interactions, whereas chroman scaffolds may better penetrate lipid membranes.

Research Findings and Implications

- Physicochemical Properties : The OCF₃ group increases logP (lipophilicity) compared to CH₃ or Cl, which may enhance blood-brain barrier penetration for CNS applications.

Biological Activity

(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is a chiral compound belonging to the chroman family, notable for its unique structural features that suggest significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Fluorinated groups : The presence of a fluorine atom at the 7th position and a trifluoromethoxy group at the 6th position enhances its lipophilicity, potentially improving bioavailability.

- Amine functionality : This feature may contribute to its reactivity and interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine exhibits various pharmacological activities, including:

- Anti-inflammatory properties : Similar chroman derivatives have shown promise in reducing inflammation.

- Antioxidant effects : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial activity : Research has suggested potential effectiveness against various bacterial strains.

The biological activity of (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine likely involves:

- Interaction with Enzymes and Receptors : The compound may modulate the activity of specific enzymes or receptors, influencing various signaling pathways.

- Binding Affinity Studies : Interaction studies have indicated that this compound can bind to specific biological targets, enhancing its potential as a therapeutic agent.

Case Studies and Experimental Data

Several studies have focused on the biological activity of chroman derivatives, including (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine. Key findings include:

-

Binding Affinity :

- A study reported that modifications in the structure significantly affect binding affinity to targets, with fluorinated compounds often exhibiting enhanced interactions compared to non-fluorinated analogs .

- Pharmacological Activity :

- Antimicrobial Efficacy :

Data Table: Comparative Biological Activity of Chroman Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.